Cas no 494195-98-1 ((1S,5S,6R)-5-(Acetyloxy)-7-oxabicyclo4.1.0hept-2-ene-3-carboxylic Acid Methyl Ester)

(1S,5S,6R)-5-(Acetyloxy)-7-oxabicyclo4.1.0hept-2-ene-3-carboxylic Acid Methyl Ester 化学的及び物理的性質

名前と識別子

-

- (1S,5S,6R)-5-(Acetyloxy)-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic Acid Methyl Ester

- (1S,5S,6R)-5-acetoxy-3-methoxycarbonyl-7-oxabicyclo[4.1.0]hept-2-ene

- (1S,5S,6R)-5-(Acetyloxy)-7-oxabicyclo4.1.0hept-2-ene-3-carboxylic Acid Methyl Ester

-

計算された属性

- せいみつぶんしりょう: 212.06846

じっけんとくせい

- PSA: 65.13

(1S,5S,6R)-5-(Acetyloxy)-7-oxabicyclo4.1.0hept-2-ene-3-carboxylic Acid Methyl Ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A187745-50mg |

(1S,5S,6R)-5-(Acetyloxy)-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic Acid Methyl Ester |

494195-98-1 | 50mg |

$ 242.00 | 2023-09-09 | ||

| A2B Chem LLC | AG23791-50mg |

(1S,5S,6R)-5-(Acetyloxy)-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic Acid Methyl Ester |

494195-98-1 | 50mg |

$684.00 | 2024-04-19 | ||

| TRC | A187745-500mg |

(1S,5S,6R)-5-(Acetyloxy)-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic Acid Methyl Ester |

494195-98-1 | 500mg |

$ 1877.00 | 2023-09-09 |

(1S,5S,6R)-5-(Acetyloxy)-7-oxabicyclo4.1.0hept-2-ene-3-carboxylic Acid Methyl Ester 関連文献

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959

-

Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800

-

Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378

-

8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

(1S,5S,6R)-5-(Acetyloxy)-7-oxabicyclo4.1.0hept-2-ene-3-carboxylic Acid Methyl Esterに関する追加情報

(1S,5S,6R)-5-(Acetyloxy)-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic Acid Methyl Ester

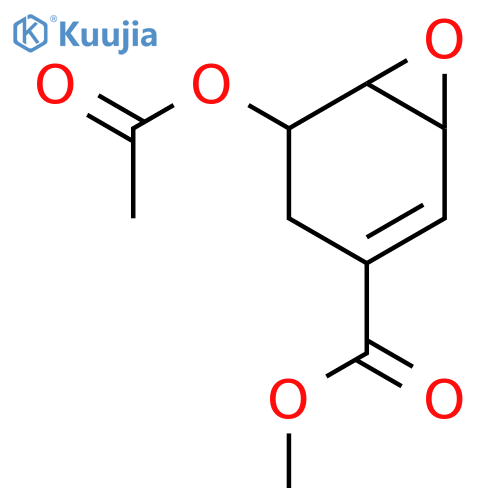

The compound with CAS No. 494195-98-1, known as (1S,5S,6R)-5-(Acetyloxy)-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic Acid Methyl Ester, is a highly specialized organic molecule with a complex bicyclic structure. This compound has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique stereochemistry and potential bioactivity.

Recent studies have highlighted the importance of bicyclic compounds like this one in drug discovery. The bicyclo[4.1.0]heptane framework is particularly interesting because it offers a rigid structure that can be tailored to interact with specific biological targets. The presence of an acetyloxy group and a methyl ester further enhances the compound's functional diversity, making it a promising candidate for various applications.

In terms of synthesis, researchers have developed efficient methods to construct this compound using a combination of ring-closing metathesis and stereoselective oxidation techniques. These methods not only ensure high yields but also maintain the stereochemical integrity required for biological testing.

From a pharmacological perspective, this compound has shown potential as a lead molecule in the development of new drugs targeting specific enzymes or receptors. Its ability to modulate enzyme activity has been demonstrated in vitro, suggesting that it could serve as a starting point for further optimization.

The stereochemistry of this compound is critical to its function. The specific configuration at the (1S,5S,6R) positions plays a significant role in determining its interactions with biological systems. This highlights the importance of stereochemical control in organic synthesis and drug design.

Looking ahead, ongoing research is focused on understanding the compound's pharmacokinetics and toxicity profile to assess its suitability for in vivo studies. Additionally, efforts are being made to explore its potential applications in areas such as anti-inflammatory therapy and cancer treatment.

In conclusion, (1S,5S,6R)-5-(Acetyloxy)-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic Acid Methyl Ester represents a fascinating example of how complex organic molecules can be designed and synthesized to address pressing challenges in modern medicine.

494195-98-1 ((1S,5S,6R)-5-(Acetyloxy)-7-oxabicyclo4.1.0hept-2-ene-3-carboxylic Acid Methyl Ester) 関連製品

- 111035-65-5(Annonacin)

- 171596-14-8((1R,5S,6S)-5-Hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid)

- 167172-78-3(Annomuricin A)

- 1805396-25-1(Methyl 3-bromo-5-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-carboxylate)

- 2138203-64-0(7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo2,3-cpyridine)

- 2228808-20-4(3-(aminomethyl)-3-(2,6-difluoro-4-methoxyphenyl)cyclobutan-1-ol)

- 1895-26-7(Bis2-(perfluorodecyl)ethyl Phosphate)

- 137855-78-8((2S)-2-amino-3-(4-quinolyl)propanoic acid)

- 1535323-72-8(4-(Aminomethyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one)

- 2198643-64-8(N-methyl-N-({methyl(2-methylphenyl)methylcarbamoyl}methyl)prop-2-enamide)